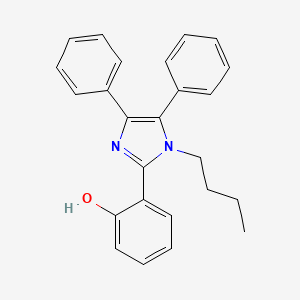
6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features an imidazole ring fused with a cyclohexadienone structure. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .
Métodos De Preparación
The synthesis of 6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the butyl and diphenyl groups . Industrial production methods often rely on optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . These interactions can modulate enzyme activity and affect cellular processes.
Comparación Con Compuestos Similares
Similar compounds include other imidazole derivatives such as:
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-4,5-dichloro-1,3-dihydro-2H-imidazol-2-ylidene These compounds share the imidazole core but differ in their substituents, which can significantly alter their chemical and biological properties . The uniqueness of 6-(1-Butyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one lies in its specific substituents, which confer distinct reactivity and potential applications.
Propiedades
Número CAS |
537674-35-4 |
|---|---|
Fórmula molecular |
C25H24N2O |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-(1-butyl-4,5-diphenylimidazol-2-yl)phenol |
InChI |
InChI=1S/C25H24N2O/c1-2-3-18-27-24(20-14-8-5-9-15-20)23(19-12-6-4-7-13-19)26-25(27)21-16-10-11-17-22(21)28/h4-17,28H,2-3,18H2,1H3 |
Clave InChI |
QLJHOVJUNYSDSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(N=C1C2=CC=CC=C2O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
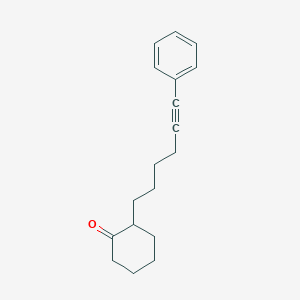
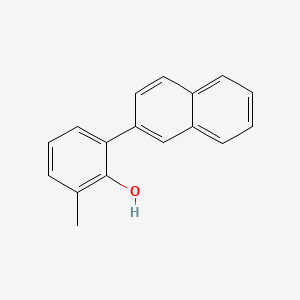
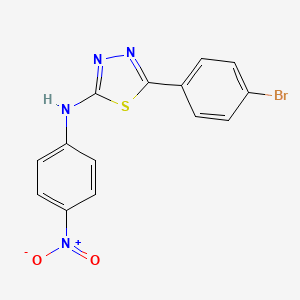

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
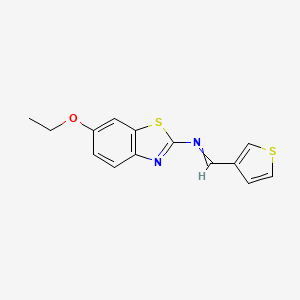
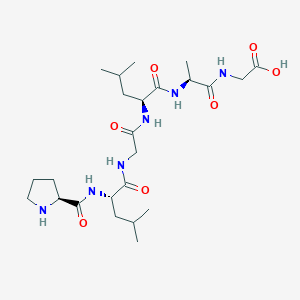
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
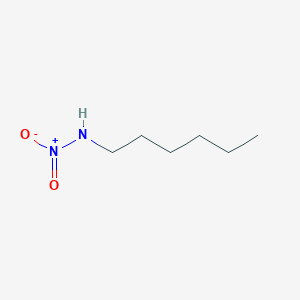
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
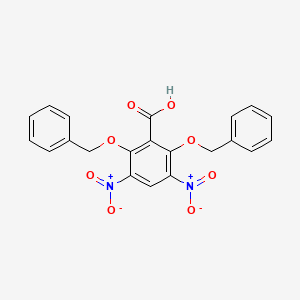
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
